(r)-2-Hydroxybutanenitrile
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Overview
Description
®-2-Hydroxybutanenitrile: is an organic compound with the chemical formula C4H7NO ®-2-Hydroxybutyronitrile . The compound features a hydroxyl group (OH) and a nitrile group (CN) attached to a four-carbon backbone. Its enantiomer, (S)-2-Hydroxybutanenitrile , exists as well.
Preparation Methods
a. Synthetic Routes
Several synthetic routes lead to the formation of ®-2-Hydroxybutanenitrile:
Hydrocyanation of Acrolein: Acrolein (propenal) reacts with hydrogen cyanide (HCN) in the presence of a catalyst (such as a metal cyanide) to yield ®-2-Hydroxybutanenitrile.
Hydrolysis of ®-2-Hydroxybutyronitrile Acetate: The acetate ester of ®-2-Hydroxybutyronitrile undergoes hydrolysis to produce the desired compound.
b. Industrial Production
In industry, ®-2-Hydroxybutanenitrile is synthesized via the hydrocyanation process due to its efficiency and scalability.
Chemical Reactions Analysis
®-2-Hydroxybutanenitrile: participates in various chemical reactions:
Hydrolysis: Under acidic or basic conditions, it hydrolyzes to form ®-2-Hydroxybutanoic acid.
Reduction: Reduction with hydrogen gas (H) and a suitable catalyst converts it to ®-2-Hydroxybutanol.
Substitution: The nitrile group can undergo substitution reactions, leading to various derivatives.
Common reagents and conditions:
- Hydrolysis: Acidic or basic aqueous solutions.
- Reduction: Catalytic hydrogenation (e.g., using palladium on carbon).
- Substitution: Various nucleophiles (e.g., amines, halides).
Major products:
- Hydrolysis: ®-2-Hydroxybutanoic acid.
- Reduction: ®-2-Hydroxybutanol.
Scientific Research Applications
®-2-Hydroxybutanenitrile: finds applications in:
Organic Synthesis: As a versatile building block for more complex molecules.
Pharmaceuticals: It serves as an intermediate in drug synthesis.
Flavor and Fragrance Industry: Used to create specific odor compounds.
Agrochemicals: In the development of pesticides and herbicides.
Mechanism of Action
The compound’s mechanism of action depends on its specific application. For instance:
- In pharmaceuticals, it may act as a precursor for bioactive compounds.
- In flavor synthesis, it contributes to specific taste profiles.
Comparison with Similar Compounds
®-2-Hydroxybutanenitrile: is unique due to its combination of a hydroxyl group and a nitrile group. Similar compounds include:
(S)-2-Hydroxybutanenitrile: Its enantiomer.
2-Hydroxybutyric Acid: The corresponding carboxylic acid.
Acetone Cyanohydrin: A related compound with a ketone group.
Properties
Molecular Formula |
C4H7NO |
---|---|
Molecular Weight |
85.10 g/mol |
IUPAC Name |
(2R)-2-hydroxybutanenitrile |
InChI |
InChI=1S/C4H7NO/c1-2-4(6)3-5/h4,6H,2H2,1H3/t4-/m1/s1 |
InChI Key |
NHSSTOSZJANVEV-SCSAIBSYSA-N |
Isomeric SMILES |
CC[C@H](C#N)O |
Canonical SMILES |
CCC(C#N)O |
Origin of Product |
United States |
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